

In-Depth Technical Guide: 2-Methyldecanenitrile (CAS No. 69300-15-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyldecanenitrile

Cat. No.: B1664566

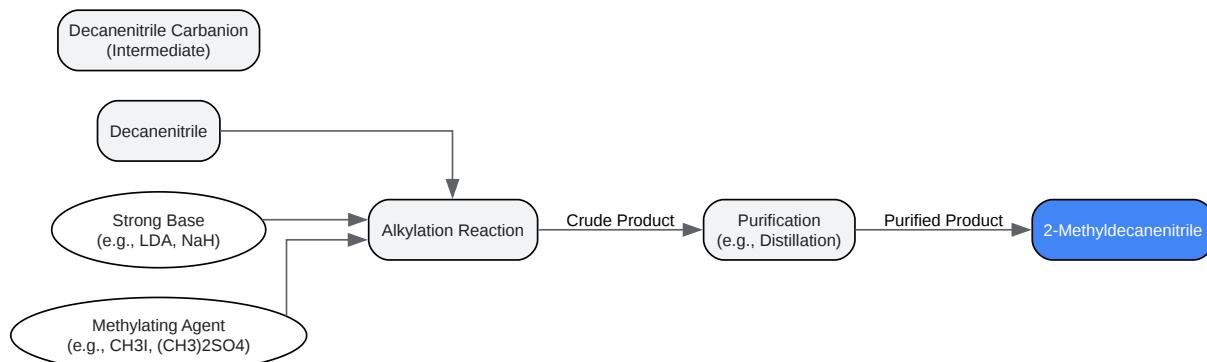
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyldecanenitrile, with CAS number 69300-15-8, is a branched-chain aliphatic nitrile. While its primary application is within the fragrance industry for its fruity, peach-like aroma, its chemical structure, containing a nitrile group, warrants consideration from a medicinal chemistry perspective.^{[1][2][3][4]} The nitrile moiety is a versatile functional group in drug design, known to modulate physicochemical properties, enhance target binding, and improve pharmacokinetic profiles.^{[5][6][7][8][9]} This document provides a comprehensive overview of the known properties of **2-Methyldecanenitrile**, its safety profile, and relevant experimental protocols. Although no specific drug development activities or associations with signaling pathways have been reported for this compound, this guide serves as a foundational reference for researchers interested in its potential applications.

Chemical and Physical Properties


The fundamental physicochemical properties of **2-Methyldecanenitrile** are summarized in the table below. These characteristics are crucial for understanding its behavior in various experimental and formulation settings.

Property	Value	Reference
CAS Number	69300-15-8	[10] [11] [12]
Molecular Formula	C11H21N	[10] [11] [12]
Molecular Weight	167.29 g/mol	[10] [11] [12]
Appearance	Colorless liquid	[1]
Odor	Fruity, peach-like	[4] [11]
Boiling Point	251 °C at 760 mmHg	[1] [11] [12]
Density	0.820 g/cm ³	[1] [11] [12]
Flash Point	129 °C	[1] [11] [12]
Vapor Pressure	2.3 Pa at 20 °C	[11] [12]
Solubility	Soluble in ethanol and dichloromethane	[4] [11]
logP	3.89668	[1]

Synthesis

A detailed, step-by-step synthesis protocol for **2-Methyldecanenitrile** is not readily available in the public domain. However, based on general organic chemistry principles and some indications from related syntheses, a plausible route is the alkylation of decanenitrile. This would likely involve the deprotonation of decanenitrile at the alpha-position using a strong base to form a carbanion, followed by reaction with a methylating agent.

A generalized workflow for this proposed synthesis is depicted below.

[Click to download full resolution via product page](#)

Proposed general synthesis workflow for **2-Methyldecanenitrile**.

Spectroscopic Data

Comprehensive, publicly available spectroscopic data (NMR, MS, IR) specifically for **2-Methyldecanenitrile** (CAS 69300-15-8) is limited. Researchers requiring this information would likely need to acquire it experimentally. For reference, typical spectral regions for the key functional groups are provided in the table below.

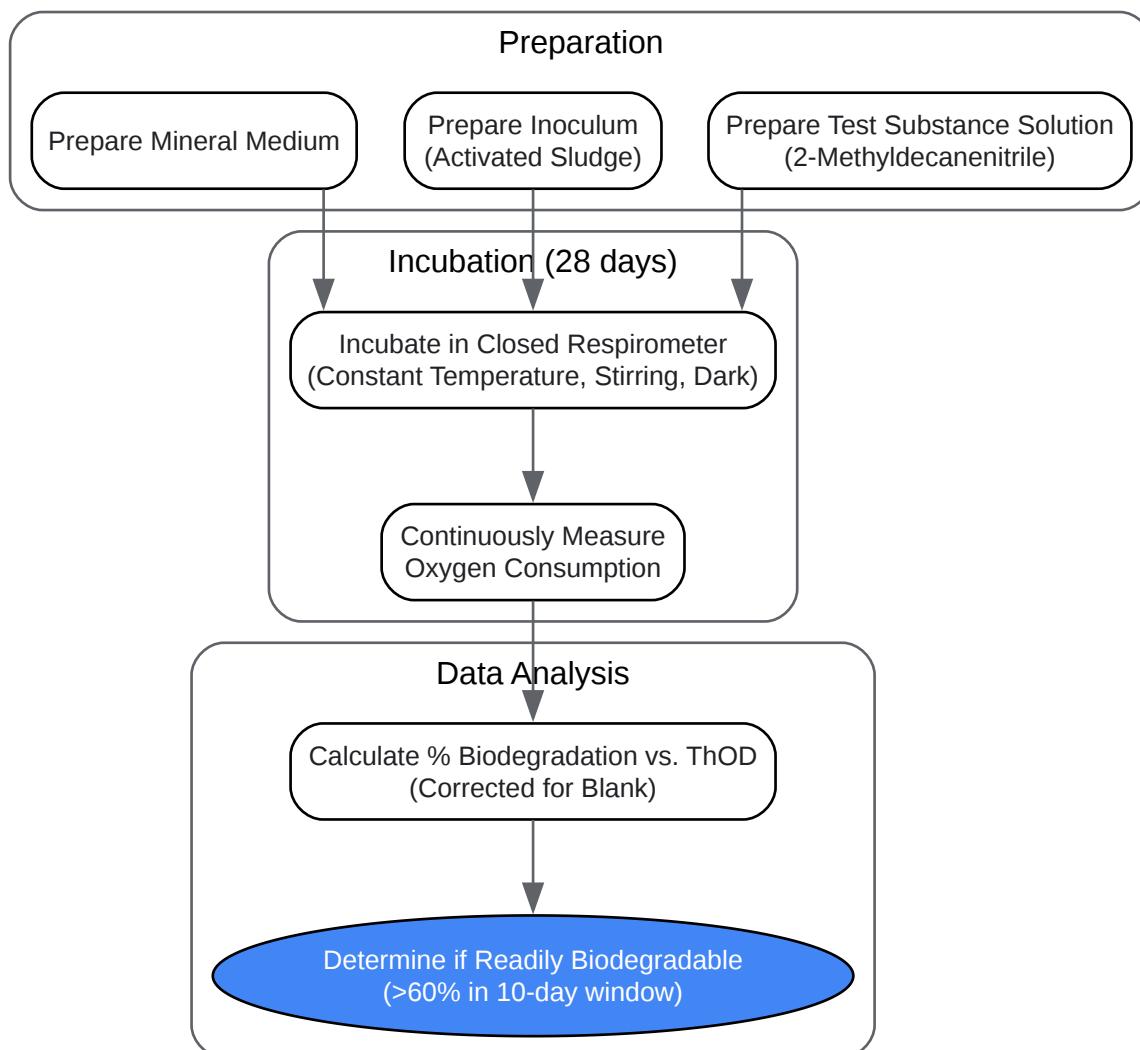
Spectroscopic Technique	Key Functional Group	Expected Chemical Shift / Wavenumber
¹³ C NMR	Nitrile (C≡N)	~115-125 ppm
Aliphatic Carbons		~10-40 ppm
¹ H NMR	Protons alpha to Nitrile	~2.3-2.7 ppm
Methylene and Methyl Protons		~0.8-1.7 ppm
FT-IR	Nitrile (C≡N) stretch	~2240-2260 cm ⁻¹ (weak to medium intensity)
C-H stretch (sp ³)		~2850-2960 cm ⁻¹

Safety and Toxicology

The safety of **2-Methyldecanenitrile** has been assessed by the Research Institute for Fragrance Materials (RIFM). The key findings are summarized below.

Endpoint	Result	Reference
Genotoxicity	Not expected to be genotoxic.	[10]
Repeated Dose Toxicity (oral)	NOAEL = 300 mg/kg/day (read-across from citronellyl nitrile)	[10]
Reproductive Toxicity	NOAEL = 500 mg/kg/day (read-across from citronellyl nitrile)	[10]
Skin Sensitization	No safety concerns at current declared use levels.	[10]
Phototoxicity/Photoallergenicity	Not expected to be phototoxic/photoallergenic based on UV/Vis spectra.	[10]
Local Respiratory Toxicity	Exposure is below the Threshold of Toxicological Concern (TTC).	[10]
Environmental Fate	Not considered Persistent, Bioaccumulative, and Toxic (PBT). Readily biodegradable (74% in 31 days, OECD 301F).	[10]

Experimental Protocols


Detailed methodologies for key toxicological and environmental fate studies are outlined below.

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

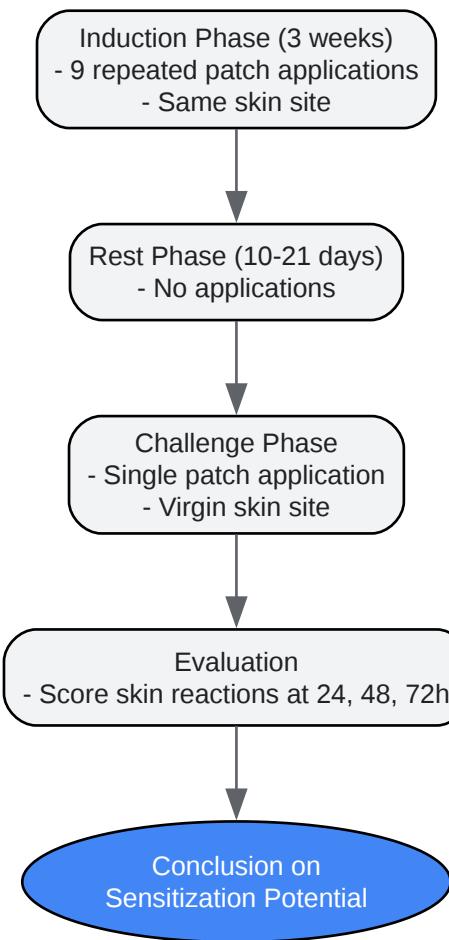
This test evaluates the biodegradability of a substance by measuring oxygen consumption.

Methodology:

- Test System: A known volume of inoculated mineral medium containing **2-Methyldecanenitrile** as the sole carbon source is placed in a closed flask connected to a respirometer.
- Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used.
- Test Conditions: The flasks are incubated at a constant temperature (e.g., 20-25°C) in the dark with continuous stirring for 28 days.
- Measurement: Oxygen consumption is measured over time by the respirometer. Evolved carbon dioxide is absorbed by a suitable agent (e.g., potassium hydroxide).
- Data Analysis: The amount of oxygen consumed is corrected for the blank control (inoculum only) and expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test.[\[7\]](#)[\[9\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

[Click to download full resolution via product page](#)

Workflow for the OECD 301F Manometric Respirometry Test.


Skin Sensitization - Human Repeat Insult Patch Test (HRIPT)

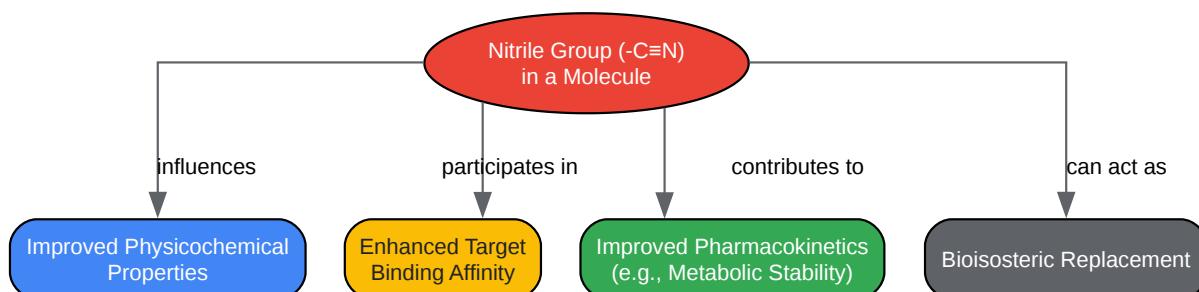
The HRIPT is used to assess the potential of a substance to induce skin sensitization.

Methodology:

- Study Population: A panel of human volunteers (typically 50-200) is recruited.
- Induction Phase:

- A patch containing the test material (**2-Methyldecanenitrile** at a specific concentration in a suitable vehicle) is applied to the skin of the back.
- The patch is removed after 24-48 hours, and the site is evaluated for any reaction.
- This procedure is repeated nine times over a three-week period at the same application site.
- Rest Phase: A 10-21 day period with no patch application follows the induction phase.
- Challenge Phase:
 - A challenge patch with the test material is applied to a new, previously untreated (virgin) site on the back.
 - The challenge site is evaluated for skin reactions at 24, 48, and sometimes 72-96 hours after application.
- Interpretation: A reaction at the challenge site that is more severe than any irritation observed during the induction phase may be indicative of sensitization.[\[5\]](#)[\[6\]](#)[\[8\]](#)[\[16\]](#)[\[17\]](#)

[Click to download full resolution via product page](#)


Workflow for the Human Repeat Insult Patch Test (HRIPT).

Role of the Nitrile Group in Drug Development

While **2-Methyldecanenitrile** itself is not documented as a therapeutic agent, its core functional group, the nitrile, is of significant interest in drug discovery. The nitrile group can influence a molecule's properties in several ways:

- Modulation of Physicochemical Properties: The linear and polar nature of the nitrile group can improve solubility and other pharmacokinetic parameters.[\[5\]](#)[\[7\]](#)
- Target Binding: The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, and the triple bond can participate in dipole-dipole and other polar interactions with biological targets.[\[7\]](#)

- Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can increase a drug's half-life.[5][7][9]
- Bioisosterism: It can serve as a bioisostere for other functional groups, such as carbonyls or halogens, allowing for the fine-tuning of a molecule's activity and properties.[7][9]
- Covalent Inhibition: In some cases, the nitrile group can act as a "warhead" to form a covalent bond with a target protein, leading to irreversible inhibition.[6]

[Click to download full resolution via product page](#)

Key roles of the nitrile functional group in drug design.

Conclusion

2-Methyldecanenitrile is a well-characterized fragrance ingredient with a favorable safety profile for its intended use. For the drug development professional, it serves as an example of a simple aliphatic nitrile. While this specific molecule has no known therapeutic applications or interactions with signaling pathways, the nitrile functional group it contains is a highly valuable tool in medicinal chemistry. The data and protocols presented in this guide provide a thorough understanding of the known properties of **2-Methyldecanenitrile** and offer a broader context for the strategic use of the nitrile moiety in the design of novel therapeutics. Further research would be required to explore any potential biological activities of **2-Methyldecanenitrile** beyond its current applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butanenitrile, 2-methylene- [webbook.nist.gov]
- 2. CN103319368A - Synthesis method of 2-methylene glutaronitrile - Google Patents [patents.google.com]
- 3. CN103804227A - Method for synthesizing 2-methyl-2-butenenitrile through direct isomerization of alkene-nitrile mixed liquid - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]
- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-METHYLBUTYRONITRILE(18936-17-9) 1H NMR [m.chemicalbook.com]
- 11. 2-METHYLBUTYRONITRILE(18936-17-9) 13C NMR spectrum [chemicalbook.com]
- 12. Butanenitrile, 2-methyl- [webbook.nist.gov]
- 13. 2-methyl-Decanenitrile [chembk.com]
- 14. 2-METHYL-2-BUTENENITRILE(4403-61-6) 1H NMR [m.chemicalbook.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. 2-Methylbutyronitrile | C5H9N | CID 29339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031526) [hmdb.ca]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Methyldecanenitrile (CAS No. 69300-15-8)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1664566#2-methyldecanenitrile-cas-number-69300-15-8-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com